2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid
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Overview
Description
2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid is a chemical compound with the molecular formula C9H13FO3 and a molecular weight of 188.2 g/mol . It is known for its unique structure, which includes a fluoroethenyl group attached to an oxan-4-yl ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluoroethene and oxan-4-yl acetic acid derivatives in the presence of a catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the fluoroethenyl group to a fluoroethyl group.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Fluoroethyl derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid involves its interaction with specific molecular targets. The fluoroethenyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-4-yl)acetic acid: Lacks the fluoroethenyl group, making it less reactive in certain chemical reactions.
4-(1-Fluoroethenyl)tetrahydro-2H-pyran-4-yl derivatives: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid is unique due to its fluoroethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity and specificity .
Properties
IUPAC Name |
2-[4-(1-fluoroethenyl)oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO3/c1-7(10)9(6-8(11)12)2-4-13-5-3-9/h1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWCMSENPKHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1(CCOCC1)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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